molecular formula C15H20BrN3O2S B4616291 N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide

N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide

Cat. No. B4616291
M. Wt: 386.3 g/mol
InChI Key: REAFENGXFFWETE-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide is a complex organic compound that has been a subject of research due to its structural complexity and potential applications in various fields. Its detailed study encompasses synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multicomponent transformations and cyclocondensation reactions. For instance, the electrochemically induced transformation of related compounds has been investigated for yielding products with biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Molecular Structure Analysis

The structure of similar compounds is typically established using techniques like mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. X-ray analysis is also crucial for determining and confirming the molecular structure (Ryzhkova, Ryzhkov, & Elinson, 2020).

Chemical Reactions and Properties

The chemical reactions of related compounds often involve coordination with metal ions, leading to various geometrical structures. For instance, cobalt(II) complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands exhibit different coordination geometries depending on the substitution group (Choi et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure, are often elucidated using single-crystal X-ray diffraction. The analysis can reveal significant differences in the conformations adopted by molecules in the solid state, which is crucial for understanding their behavior in different environments (Borges et al., 2014).

Chemical Properties Analysis

Chemical properties, such as reactivity and interaction with other compounds, are pivotal in determining the applications of such substances. Studies on related compounds have explored their reactivity with different agents and under various conditions (Takemura, Otsuki, Okamoto, & Ueno, 1968).

Scientific Research Applications

Synthesis and Characterization

Synthesis and Pharmacological Activities

A series of novel sulfonamide derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, including celecoxib derivatives, were assessed for their therapeutic activities, revealing significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Structural Characterization and Drug Development

Research into methylbenzenesulfonamide derivatives has highlighted their potential as CCR5 antagonists, offering new avenues for preventing human HIV-1 infection. The synthesis and structural characterization of these compounds provide foundational knowledge for drug development (Cheng De-ju, 2015).

Chemical Properties and Reactions

Electrophilic Cyanation for Benzonitriles Synthesis

The compound N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as an electrophilic cyanation reagent, enabling the synthesis of various benzonitriles from aryl bromides. This method demonstrates the compound's versatility in creating pharmaceutical intermediates through a benign process (P. Anbarasan et al., 2011).

Biomedical Applications

Corrosion Inhibition and Adsorption Behavior

Research into cationic Schiff surfactants, including sulfonamide derivatives, has shown their effectiveness as corrosion inhibitors. These compounds exhibit excellent inhibitory properties with low concentration and adhere to Langmuir adsorption isotherm, indicating their potential for protecting materials in acidic environments (S. M. Tawfik, 2015).

properties

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2S/c1-11(2)12-5-7-13(8-6-12)22(20,21)18(3)10-15-14(16)9-17-19(15)4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAFENGXFFWETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide
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N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide

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